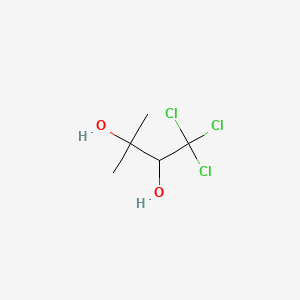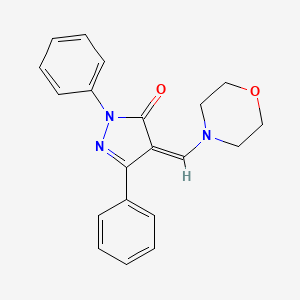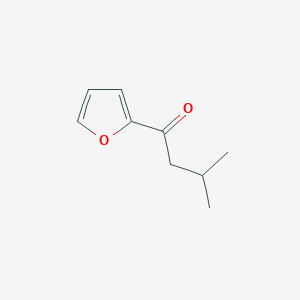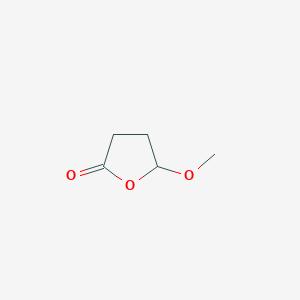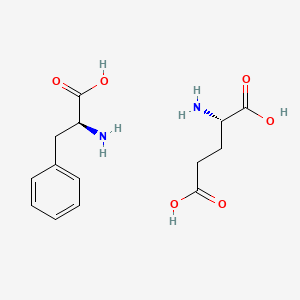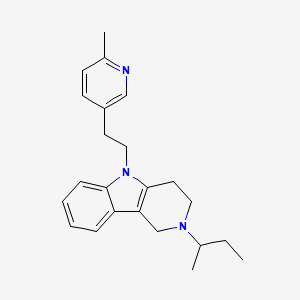![molecular formula C40H46N2O2 B14702015 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione CAS No. 26931-36-2](/img/structure/B14702015.png)
1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione is a chemical compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes two amino groups attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
The synthesis of 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines. The reaction proceeds through a series of steps, including oxidation and substitution reactions, to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapy . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:
Mitoxantrone: A well-known anti-cancer drug that also intercalates into DNA.
Ametantrone: Another anthracene derivative with similar biological activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and lower cardiotoxicity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
26931-36-2 |
|---|---|
Molekularformel |
C40H46N2O2 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
1,4-bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H46N2O2/c1-27(2)25-31(21-19-29-13-7-5-8-14-29)41-35-23-24-36(38-37(35)39(43)33-17-11-12-18-34(33)40(38)44)42-32(26-28(3)4)22-20-30-15-9-6-10-16-30/h5-18,23-24,27-28,31-32,41-42H,19-22,25-26H2,1-4H3 |
InChI-Schlüssel |
CCOSQNQDCAQGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(CCC4=CC=CC=C4)CC(C)C)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



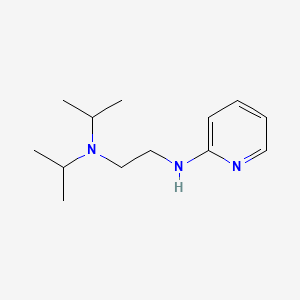


![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
